molecular formula C16H15ClFN3O2 B5352664 N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide

N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5352664
M. Wt: 335.76 g/mol
InChI Key: KDFDEAMRYKSTFQ-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-fluorophenyl group, which imparts unique chemical properties, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N-methylacetamide to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chloro or fluoro groups .

Scientific Research Applications

N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(3-chloro-4-fluorophenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c1-10(22)21(2)13-6-3-11(4-7-13)19-16(23)20-12-5-8-15(18)14(17)9-12/h3-9H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDEAMRYKSTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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